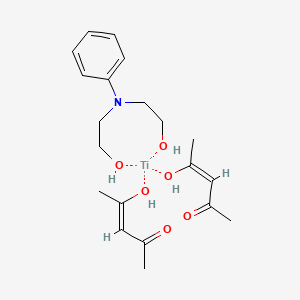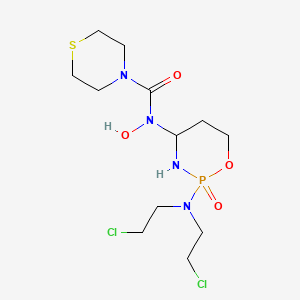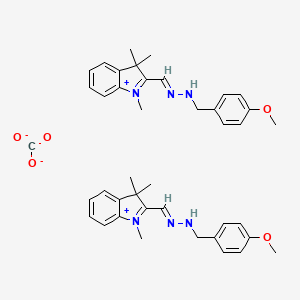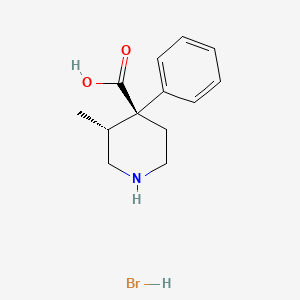
trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group at the 3-position and a phenyl group at the 4-position, along with a carboxylic acid group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-phenylbutan-2-one and ammonia or primary amines.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl and methyl groups can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2) in the presence of catalysts or under UV light.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving piperidine derivatives.
Medicine:
Pharmacology: It may be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and its substituents can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
trans-4-Phenylpiperidine-4-carboxylic acid: Lacks the methyl group at the 3-position.
3-Methylpiperidine-4-carboxylic acid: Lacks the phenyl group at the 4-position.
4-Phenylpiperidine: Lacks both the carboxylic acid group and the methyl group.
Uniqueness: The presence of both the methyl and phenyl groups, along with the carboxylic acid and hydrobromide salt form, makes trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide unique in terms of its chemical properties and potential applications. The combination of these functional groups can enhance its reactivity, solubility, and stability, making it a valuable compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
83898-64-0 |
|---|---|
Formule moléculaire |
C13H18BrNO2 |
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
(3R,4S)-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C13H17NO2.BrH/c1-10-9-14-8-7-13(10,12(15)16)11-5-3-2-4-6-11;/h2-6,10,14H,7-9H2,1H3,(H,15,16);1H/t10-,13-;/m0./s1 |
Clé InChI |
UQWWEDMGUSOQGE-VVBGOIRUSA-N |
SMILES isomérique |
C[C@H]1CNCC[C@]1(C2=CC=CC=C2)C(=O)O.Br |
SMILES canonique |
CC1CNCCC1(C2=CC=CC=C2)C(=O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



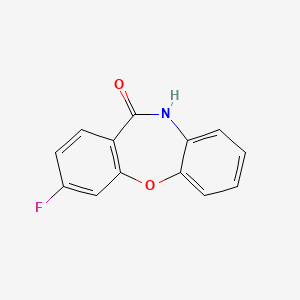
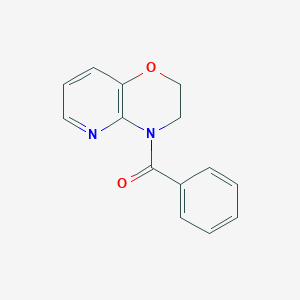


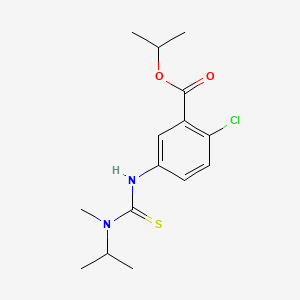
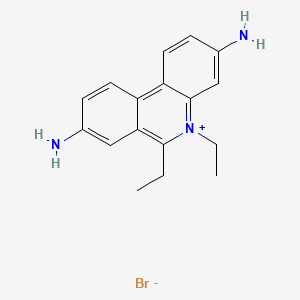
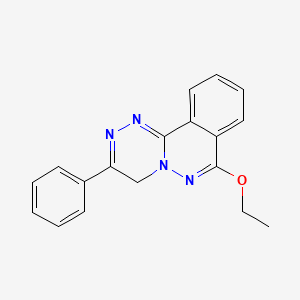
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

